gamma-Glutamyl-isopropylamide

Description

Properties

IUPAC Name |

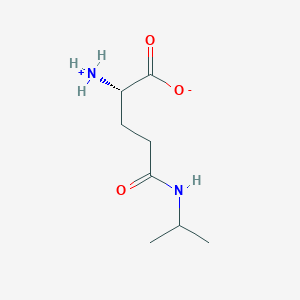

(2S)-2-azaniumyl-5-oxo-5-(propan-2-ylamino)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(2)10-7(11)4-3-6(9)8(12)13/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABXGBMKSVRWOG-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCC(C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)CC[C@@H](C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Utilization and Process Conditions

Glycerol serves as the primary carbon source due to its favorable redox balance and cost-effectiveness. In shake-flask experiments, IPA supplementation at 20 mM resulted in GIPA titers of 21.8 mM (4.1 g/L). Scaling to fed-batch bioreactors improved yields dramatically: a final titer of 11 g/L was achieved with a volumetric productivity of 0.24 g/L/h and a glycerol-to-GIPA yield of 0.11 g/g. Key parameters include:

-

pH : Maintained at 7.0–7.5 to stabilize GMAS activity.

-

Temperature : 30°C for optimal microbial growth.

-

Oxygenation : Dissolved oxygen kept above 30% to support aerobic metabolism.

This method’s success hinges on dynamic IPA feeding strategies to mitigate substrate inhibition, as IPA concentrations above 1% (w/v) impair cell viability.

Biotechnological Production via Pseudomonas sp. Strain KIE171

An alternative approach utilizes wild-type and mutagenized Pseudomonas sp. Strain KIE171, originally isolated for its ability to metabolize IPA as a sole carbon and nitrogen source. Unlike the GMAS-dependent pathway, this strain natively produces GIPA as an intermediate in L-alaninol biosynthesis, a precursor to the antibiotic levofloxacin.

Strain Development and Biotransformation

Strain KIE171-B, a mutant deficient in IPA catabolism, was generated through UV mutagenesis and selective enrichment on minimal media containing L-alanine. When cultivated in mineral salt media with 10–20 mM IPA and 20 mM L-glutamate, growing cells excreted GIPA into the extracellular milieu. Resting cell systems, however, failed to produce GIPA, indicating that active metabolism is essential for γ-glutamylation.

Performance Metrics

-

Titer : 7 mM GIPA (1.3 g/L) after 40 hours in batch culture.

-

Recovery : GIPA was isolated via centrifugation, lyophilization, and HPLC purification, achieving 98% purity.

Comparative Analysis of Production Platforms

The table below contrasts critical parameters of the two methods:

The engineered P. putida system outperforms the KIE171 strain in titer and scalability, attributed to targeted pathway optimization and avoidance of competing metabolic reactions. However, the KIE171 platform remains valuable for studying native γ-glutamylation mechanisms.

Chemical Reactions Analysis

Types of Reactions: gamma-Glutamyl-isopropylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form gamma-glutamyl-l-alaninol, a precursor for other bioactive compounds.

Substitution: The gamma-carboxyl group of glutamic acid can participate in substitution reactions, forming different gamma-glutamylated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can be used under controlled conditions.

Substitution: The presence of suitable nucleophiles and appropriate catalysts can facilitate substitution reactions.

Major Products:

gamma-Glutamyl-l-alaninol: Formed through the oxidation of this compound.

Scientific Research Applications

gamma-Glutamyl-isopropylamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of gamma-Glutamyl-isopropylamide involves its role as an intermediate in various biosynthetic pathways. The compound is formed through the gamma-glutamylation of isopropylamine, catalyzed by gamma-glutamylmethylamide synthetase. This enzyme-mediated process enhances the compound’s stability and bioavailability, making it suitable for incorporation into peptide-based drugs and other bioactive molecules .

Comparison with Similar Compounds

Comparison with Similar γ-Glutamyl Compounds

γ-Glutamyl-L-alaninol (GALO)

- Structural and Functional Differences :

GALO is hydroxylated at the β-carbon of GIPA’s isopropylamide group, introducing a chiral center. This modification enables its role in downstream catabolic steps, such as atrazine degradation . - Synthesis Pathway: GIPA is a direct precursor to GALO, with the latter formed via a four-component monooxygenase system (IpuABDE) . In contrast, GIPA synthesis requires only IpuC.

γ-Glutamylmethylamide

- Enzymatic Synthesis :

γ-Glutamylmethylamide is synthesized by a homologous synthetase, γ-glutamylmethylamide synthetase, which prefers methylamine over isopropylamine .

Poly-γ-glutamic Acid (PGA)

- Polymeric vs. Monomeric Forms: PGA is a high-molecular-weight polymer of glutamic acid, whereas GIPA is a monomeric conjugate. PGA’s anionic nature enables metal binding (e.g., U(VI) interaction in Bacillus licheniformis ), contrasting with GIPA’s role as a metabolic intermediate.

- Applications :

PGA is widely used in biomedicine and food industries due to its biodegradability and water retention properties . GIPA, however, has niche applications in studying microbial degradation pathways.

Research Implications

- Biotechnological Potential: GIPA’s enzymatic synthesis (via IpuC) offers a model for engineering γ-glutamyltransferases to produce novel amide conjugates .

- Environmental Relevance : GALO and GIPA abundance under mass transfer limitations highlights their role in microbial survival strategies, with implications for bioremediation .

- Knowledge Gaps: Structural and kinetic data for γ-glutamylmethylamide and GALO remain sparse, warranting further NMR and crystallographic studies.

Q & A

Q. What validation steps are essential when using computational models to predict this compound interactions with biological targets?

- Methodological Answer : Cross-validate docking results with experimental binding assays (e.g., surface plasmon resonance). Train machine learning models on diverse datasets, including negative controls (non-binding analogs). Report Matthews correlation coefficient (MCC) and area under the ROC curve (AUC-ROC) to evaluate predictive accuracy .

Ethical & Compliance Considerations

Q. How can nonclinical studies on this compound be designed to meet regulatory standards for First-in-Human trials?

- Methodological Answer : Follow ICH S6(R1) guidelines for biopharmaceuticals. Conduct in vitro genotoxicity (Ames test, micronucleus assay) and in vivo acute toxicity studies in two species (rodent and non-rodent). Include dose-ranging pharmacokinetic studies to establish no-observed-adverse-effect levels (NOAEL). Document all protocols in a GLP-compliant environment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.